molecular formula C12H13BrFNO B12083618 n-(4-Bromo-2-fluorophenyl)caprolactam

n-(4-Bromo-2-fluorophenyl)caprolactam

Cat. No.: B12083618
M. Wt: 286.14 g/mol
InChI Key: MHNRDYAAXMDPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-fluorophenyl)caprolactam is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a caprolactam moiety. This compound has garnered interest due to its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)caprolactam typically involves the reaction of 4-bromo-2-fluoroaniline with caprolactam under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)caprolactam can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids .

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)caprolactam has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)caprolactam involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-chlorophenyl)caprolactam
  • N-(4-Bromo-2-methylphenyl)caprolactam
  • N-(4-Fluoro-2-methylphenyl)caprolactam

Uniqueness

N-(4-Bromo-2-fluorophenyl)caprolactam is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)azepan-2-one

InChI

InChI=1S/C12H13BrFNO/c13-9-5-6-11(10(14)8-9)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2

InChI Key

MHNRDYAAXMDPMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.